

Application Note: Structural Characterization of (2-Amino-2-methyl-propyl)-urea

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Compound of Interest

Compound Name: (2-Amino-2-methyl-propyl)-urea

CAS No.: 87484-83-1

Cat. No.: B1339661

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Executive Summary & Strategic Overview

(2-Amino-2-methyl-propyl)-urea is a critical aliphatic urea building block, often employed as a linker in medicinal chemistry or a fragment in the synthesis of heterocycles. Its structure features a gem-dimethyl group adjacent to a primary amine, creating a steric environment that distinguishes it from linear urea derivatives.

This Application Note provides a rigorous protocol for the structural validation of this molecule. Unlike standard aliphatic amines, the presence of both a primary amine and a urea moiety requires specific solvent choices and ionization parameters to prevent exchange-broadening in NMR and in-source fragmentation in MS.

Key Technical Challenges Addressed:

- Proton Exchange: Rapid exchange of urea and amine protons in protic solvents (MeOH,) obscures critical scalar couplings.
- Isomer Differentiation: Distinguishing the gem-dimethyl motif from linear isomers via 2D NMR.
- Ionization Softness: Preventing thermal degradation of the urea linkage during ESI-MS analysis.

Mass Spectrometry Protocol (ESI-MS/MS)[1]

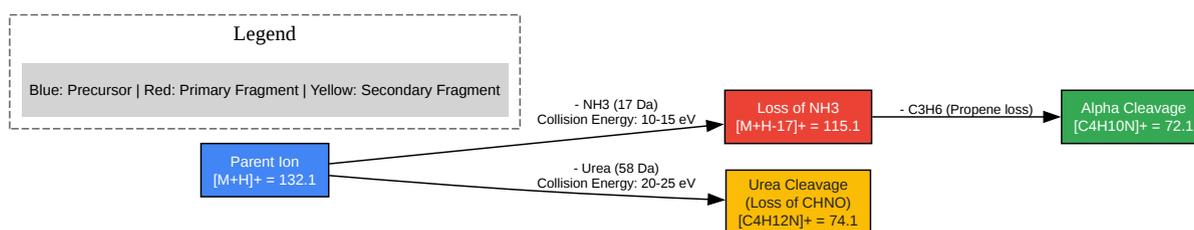
Experimental Setup

- Instrument: Triple Quadrupole (QQQ) or Q-TOF Mass Spectrometer.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]
- Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
 - Note: Avoid ammonium buffers to prevent suppression of the urea signal or adduct formation ().

Workflow & Fragmentation Logic

The molecular ion

is expected at m/z 132.1. The fragmentation pattern is dominated by the stability of the tert-butyl-like cation formed after urea cleavage.



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Figure 1: Proposed ESI-MS/MS fragmentation pathway for **(2-Amino-2-methyl-propyl)-urea**.

Data Interpretation Table

Ion Type	m/z (Exp)	Formula	Mechanism
Precursor	132.1		Protonated molecular ion.
Fragment 1	115.1		Loss of (neutral) from the primary amine or urea terminus.
Fragment 2	89.1		Loss of HNCO (Isocyanic acid, 43 Da). Diagnostic of ureas.
Fragment 3	72.1		Formation of 1,2-diamino-2-methylpropane fragment.

NMR Spectroscopy Protocol

Solvent Selection Strategy

Critical Decision: Do NOT use

or

.

- Reasoning: These solvents cause rapid H/D exchange, erasing the amide () and amine () signals.
- Protocol: Use DMSO-d₆ (Dimethyl sulfoxide-d₆).^[3] It forms strong hydrogen bonds with the urea protons, slowing exchange and sharpening the signals, allowing for the observation of couplings.

1H NMR Characterization (400 MHz, DMSO-d6)

The spectrum is characterized by the symmetry of the gem-dimethyl group and the distinct environments of the urea and amine protons.

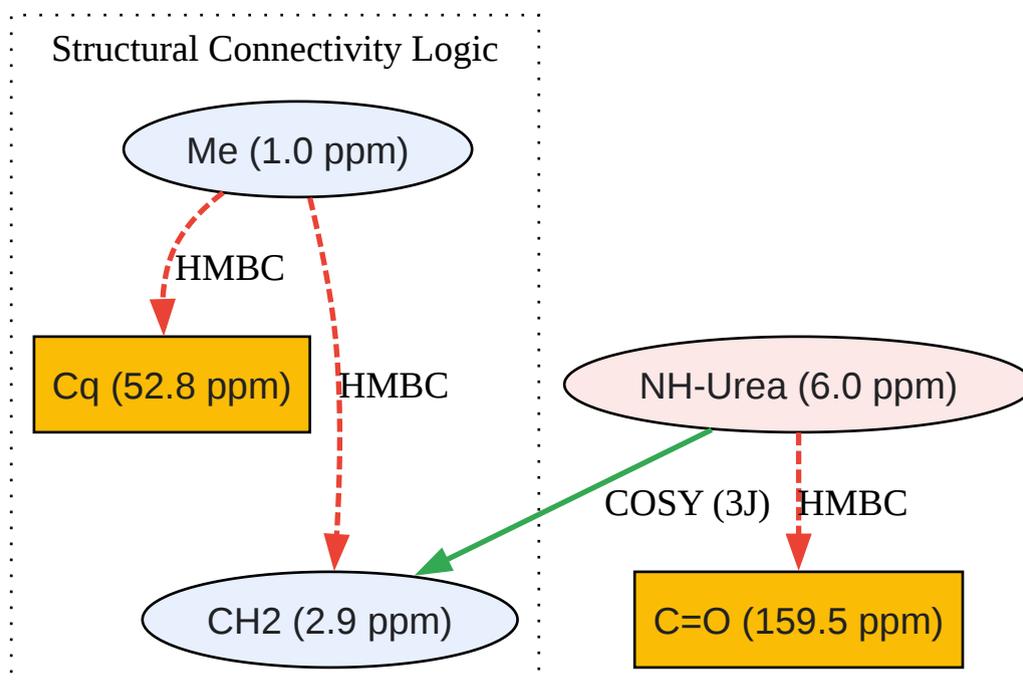
Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
0.98 - 1.05	Singlet (s)	6H		Gem-dimethyl group. High symmetry confirms substitution at C2.
1.30 - 1.60	Broad Singlet (br s)	2H		Primary amine protons. Broadening indicates exchange.
2.85 - 2.95	Doublet (d, Hz)	2H		Methylene group. Coupled to the adjacent urea NH.
5.35 - 5.50	Broad Singlet (br s)	2H		Terminal urea protons. Distinct from the primary amine.[4][5]
5.90 - 6.10	Triplet (t, Hz)	1H		Internal urea proton. Triplet splitting confirms connectivity to .

13C NMR Characterization (100 MHz, DMSO-d6)

Chemical Shift (, ppm)	Assignment	Type
26.5		Methyl carbons (Equivalent).
50.2		Methylene carbon.
52.8		Quaternary carbon. Key diagnostic for "2-methyl" branching.
159.5		Urea Carbonyl. Typical range for acyclic ureas.

2D NMR Correlation Workflow

To unequivocally prove the structure, the following correlations must be observed:



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Figure 2: 2D NMR Connectivity Map. Green arrows indicate COSY (Through-bond H-H) correlations; Red dashed arrows indicate HMBC (Long-range H-C) correlations.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three common impurities must be monitored:

- Isobutylene Urea: Resulting from the elimination of the amine group (Des-amino impurity).
 - Detection: Appearance of olefinic protons at 4.6-4.8 ppm in ¹H NMR.
- Biuret Derivatives: Resulting from thermal condensation of urea units.
 - Detection: Downfield shift of Carbonyl in ¹³C NMR (>162 ppm) and additional NH signals >7.0 ppm.
- Residual Solvents: This molecule is polar and often traps water or DMSO.
 - Quantification: Use the methyl singlet (1.0 ppm) as an internal standard against the solvent residual peak to calculate molar purity.

References

- Chemical Structure Validation
 - Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217354, (2-Amino-2-methylpropyl)urea.
 - URL:[\[Link\]](#)
- NMR Solvent Effects on Ureas
 - Source: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. (Validating DMSO-d6 utility for exchangeable protons).
 - URL:[\[Link\]](#)
- Mass Spectrometry of Urea Derivatives

- Source: Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted ureas in electrospray ionization mass spectrometry." *Journal of Mass Spectrometry*.
- URL:[[Link](#)]
- Synthesis & Characterization Context
 - Source: ResearchGate.[6] "Synthesis of Urea-Formaldehyde Fertilizers and Analysis of Factors Affecting These Processes." (Context for aliphatic urea spectral behavior).
 - URL:[[Link](#)][7]

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Sources

- [1. pubs.rsc.org](https://pubs.rsc.org) [pubs.rsc.org]
- [2. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [3. reddit.com](https://www.reddit.com) [[reddit.com](https://www.reddit.com)]
- [4. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- [5. chemrxiv.org](https://chemrxiv.org) [chemrxiv.org]
- [6. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [7. rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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